molecular formula C14H17N2O2- B13328968 1-Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

1-Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Cat. No.: B13328968
M. Wt: 245.30 g/mol
InChI Key: MEVRWTKFFLJMNT-UHFFFAOYSA-M
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Description

1-Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrroles, which are known for their diverse biological activities and significance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzylamine with a suitable diketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts such as iron (III) chloride or other metal catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 1-Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate stands out due to its unique structural features and versatile reactivity, making it a valuable compound for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential in antimicrobial and anticancer research highlight its significance.

Properties

Molecular Formula

C14H17N2O2-

Molecular Weight

245.30 g/mol

IUPAC Name

1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C14H18N2O2/c17-14(18)16-9-12-6-7-15(13(12)10-16)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,17,18)/p-1

InChI Key

MEVRWTKFFLJMNT-UHFFFAOYSA-M

Canonical SMILES

C1CN(C2C1CN(C2)C(=O)[O-])CC3=CC=CC=C3

Origin of Product

United States

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